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Compound Name: 1-(Azidomethyl)-2-iodobenzene
CAS No.: 405198-82-5
Cat. No.: B1281164
Get Quote
. J

Molecular Architecture, Synthesis, and Application in Heterocyclic Design

Executive Summary

1-(Azidomethyl)-2-iodobenzene (often referred to as 2-iodobenzyl azide) represents a
privileged "bifunctional linchpin” in modern organic synthesis. Unlike simple benzyl azides, this
molecule possesses an ortho-iodine substituent that breaks symmetry and introduces a highly
reactive handle for transition-metal catalysis.

This guide explores its structural utility as a divergent scaffold: the azidomethyl group serves as
a 1,3-dipole for "click" chemistry or a nitrene precursor, while the aryl iodide facilitates oxidative
addition with Palladium (Pd) or Copper (Cu). When combined, these functionalities enable
tandem cascade reactions, allowing researchers to rapidly assemble complex fused
heterocycles like isoquinolines, isoindolines, and benzotriazoles from a single precursor.

Structural Analysis & Physicochemical Profile

The molecule consists of a benzene core substituted at the 1 and 2 positions. This ortho
relationship is the critical design feature, pre-organizing the molecule for intramolecular
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cyclization.
Property Data | Description
Systematic Name 1-(Azidomethyl)-2-iodobenzene

Molecular Formula

Molecular Weight 259.05 g/mol
~2.33 (Indicates high energy/explosive
C/N Ratio ( J HExp
potential)
Physical State Pale yellow oil (typically)

C-I: ~2.10 A (Weak, labile);
Key Bond Lengths
: Linear resonance hybrid

Precursor CAS 40400-13-3 (2-lodobenzyl bromide)

Electronic & Steric Considerations

« The lodine Effect: The large atomic radius of iodine (1.98 A) creates significant steric bulk at
the ortho position. However, the C—I bond is weak (

57 kcal/mol), making it an excellent leaving group for metal-halogen exchange or oxidative
addition.

e The Azide Effect: The

group is relatively stable at room temperature but becomes a high-energy nitrene precursor
upon photolysis or thermolysis (

)

Synthetic Protocol

Note on Safety: This compound has a Carbon/Nitrogen (C/N) ratio of < 3. It should be treated
as a potential explosive. Perform all reactions behind a blast shield and avoid concentrating to
dryness if possible.
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The standard synthesis proceeds via nucleophilic substitution (

) of 2-iodobenzyl bromide.

Reagents

e Precursor: 2-lodobenzyl bromide (1.0 equiv)
e Nucleophile: Sodium Azide (
, 1.2-1.5 equiv)
e Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
o Workup: Diethyl ether (
) or Ethyl Acetate (

)

Step-by-Step Methodology

» Preparation: Dissolve 2-iodobenzyl bromide in DMSO (0.5 M concentration). The reaction is
exothermic; ensure the vessel is cooled to 0°C initially.

e Addition: Add sodium azide portion-wise to the stirring solution.

o Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4—-12 hours. Monitor
via TLC (Hexane/EtOAc) for the disappearance of the bromide.

¢ Quench & Extraction: Dilute carefully with cold water (exothermic). Extract the organic layer
with diethyl ether (

).

 Purification: Wash the organic phase with brine and water to remove residual DMSO/DMF.
Dry over anhydrous
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« Isolation: Concentrate under reduced pressure at low temperature (<30°C). Do not distill.
Use the crude oil directly for subsequent steps if purity is >95%.

Reactivity Profile & Mechanistic Insights

The utility of 1-(azidomethyl)-2-iodobenzene lies in its ability to undergo Orthogonal
Reactivity. You can react the azide while leaving the iodide intact, or engage both in a cascade.

Pathway A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

The azide group reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. The
ortho-iodine remains available for post-click functionalization (e.g., Suzuki coupling), creating
"bifunctional libraries."

Pathway B: Tandem Cyclization (The "Killer App")

This molecule is a precursor to Isoquinolines and Isoindolines.

¢ Mechanism: A transition metal (Pd or Ag) activates the alkyne (or couples to the iodide),
facilitating an intramolecular attack by the azide nitrogen.

¢ Isoquinoline Synthesis: Reaction with internal alkynes using

or Pd catalysts triggers a 6-endo-dig cyclization followed by

extrusion.

Pathway C: Nitrene Insertion

Thermolyzing the azide generates a nitrene intermediate. If an appropriate ortho-substituent is
introduced (via the iodine handle), the nitrene can insert into C—H bonds to form fused
heterocycles like indoles or carbazoles.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.
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Alkyne, Cu(l) 1,2,3-Triazole Ar-B(OH)2, Pd(0) > Bi-Aryl Triazole
(Click Chemistry) (Ortho-lodo intact) (via Suzuki Coupling)

] Alkyne, Ag(l) or Pd(ll) ]
1-(Azidomethyl)- (Cascade Cyclization) Substituted
2-iodobenzene Heat/Light Isoquinoline

(-N2)

Nitrene C-H Insertion > Fused Indole/
Intermediate Carbazole

Click to download full resolution via product page

Caption: Divergent synthetic pathways from the 1-(azidomethyl)-2-iodobenzene scaffold. Blue
indicates the core starting material; Green, Red, and Yellow indicate distinct product classes.

Detailed Experimental Protocol: Isoquinoline Synthesis

Application: Synthesis of 3,4-disubstituted isoquinolines via Ag-catalyzed cyclization.

e Reaction Setup: In a flame-dried Schlenk tube, combine:

[¢]

1-(Azidomethyl)-2-iodobenzene (0.5 mmol)

[e]

Internal Alkyne (e.g., Diphenylacetylene, 0.6 mmol)

o

Catalyst:

(10 mol%) or

(5 mol%)

[¢]

Solvent: 1,4-Dioxane or Toluene (anhydrous)
o Execution: Heat the mixture to 100°C under Argon atmosphere.

e Monitoring: The reaction typically proceeds via an initial Sonogashira-type coupling (if Pd is
used) or direct activation. Evolution of nitrogen gas (

) indicates cyclization.
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e Mechanism: The metal activates the alkyne, promoting nucleophilic attack by the azide. A
rearrangement occurs, expelling

to aromatize the ring into an isoquinoline.

 Purification: Cool to room temperature, filter through a celite pad, and purify via silica gel
flash chromatography (Hexane/EtOAc gradient).

Safety & Handling Specifications

o Explosion Hazard: The C/N ratio of ~2.3 places this molecule in the "energetic" category.
While benzyl azides are generally more stable than aryl azides, the presence of the heavy
iodine atom can mask the weight-ratio risk.

o Rule: Never heat the neat (pure) liquid above 60°C.

o Storage: Store in the dark at -20°C. lodine-carbon bonds are photosensitive; azides are
photosensitive. Light exposure will degrade the compound.

o Toxicity: Organoiodides and azides are toxic. Sodium azide (reagent) releases hydrazoic
acid (

) in contact with acid, which is highly toxic and explosive.

o Disposal: Quench excess azide with dilute sodium hypochlorite (bleach) or use a specific
azide waste container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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